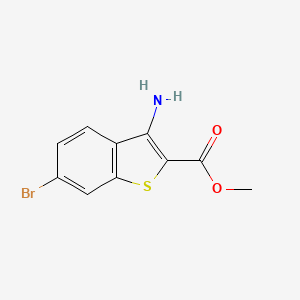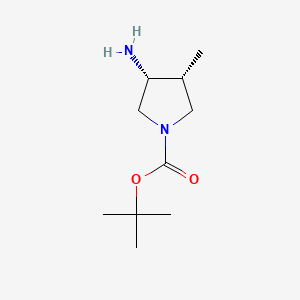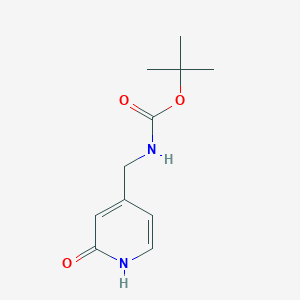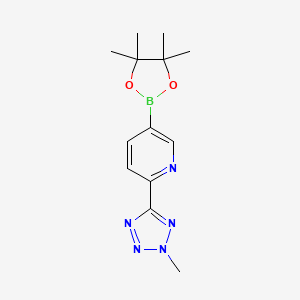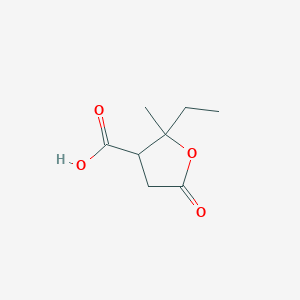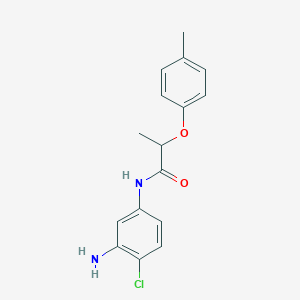
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds demonstrated effectiveness against generalized seizures in mice models, with some isomers showing higher potency than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (A. Idris, N. Ayeni, & Sallau, 2011).
Synthesis and Characterization
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, another structurally related compound, was synthesized and characterized using various techniques including NMR, UV, and mass spectral data. This research contributes to the understanding of the synthesis process and characterization of chlorine-containing ibuprofen derivatives (S. Manolov, I. Ivanov, D. Bojilov, & Yolina Kalinova, 2022).
Antimicrobial Properties
A study on arylsubstituted halogen(thiocyanato)amides, which are chemically related, revealed their potential as antimicrobial agents. These compounds demonstrated antibacterial and antomycotic activity, highlighting their relevance in the development of new antimicrobial agents (V. Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Nonlinear Optical Material
The compound N-(2-Chlorophenyl)-(1-Propanamide), closely related to the query compound, has been studied for its potential as a nonlinear optical material. This study involved the growth of crystals and their characterization, providing insights into the material's electro-optic and nonlinear optical properties (S. Prabhu, P. Rao, S. Bhat, V. Upadyaya, & S. Inamdar, 2001).
Antimicrobial and Cytotoxic Activities
Another study synthesized novel thiazole derivatives, including N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide, and evaluated their antimicrobial and cytotoxic activities. Some compounds showed high antibacterial and anticandidal effects, as well as cytotoxicity against certain human leukemia cells (Sam Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).
Malaria Treatment
Research involving aminoacetamide scaffolds, including N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, was conducted to optimize treatments against Plasmodium falciparum. This work contributes to the search for effective malaria treatments (Neil R. Norcross et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-12-5-8-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSYQWNMYEXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




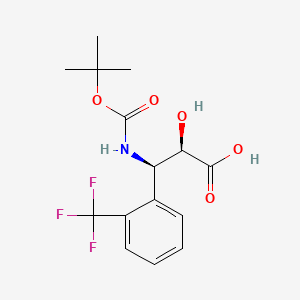


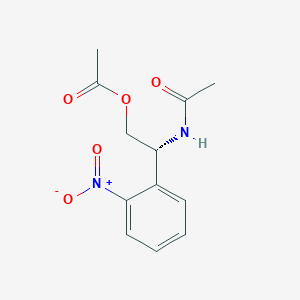
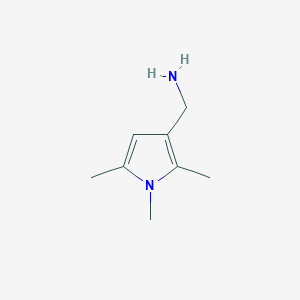
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
